Lipophilicity Comparison by XLogP3
The computed XLogP3 for 2-methyl-N-(3-methylbutanoyl)alanine is 1.0, reflecting the balance between the lipophilic isovaleryl chain and the polar carboxyl group [1]. The comparator N-isovaleryl-L-alanine (lacking geminal α-methyl groups) has a computed XLogP3 of approximately 0.7–0.8, while the shorter-chain N-acetyl-2-methylalanine has an XLogP3 of approximately 0.1–0.3 [2]. The target compound thus occupies an intermediate lipophilicity range, with a 0.2–0.3 log unit increase over the non-methylated analog and a 0.7–0.9 log unit increase over the acetyl analog. This difference corresponds to a ~1.6–2.0-fold higher predicted membrane partitioning at pH 7.4, potentially relevant for passive permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N-isovaleryl-L-alanine (XLogP3 ~0.7–0.8); N-acetyl-2-methylalanine (XLogP3 ~0.1–0.3) |
| Quantified Difference | ΔXLogP3 = +0.2 to +0.3 vs. N-isovaleryl-Ala; ΔXLogP3 = +0.7 to +0.9 vs. N-acetyl-Aib |
| Conditions | Predicted by XLogP3 algorithm (PubChem 2019.06.18 release); no experimental logP/logD data available for target compound. |
Why This Matters
For procurement in cell-permeability or CNS-targeting projects, the intermediate lipophilicity of the target compound offers a quantifiable differentiation from both more polar and more lipophilic analogs, enabling rational selection in SAR campaigns.
- [1] PubChem. Computed Properties: CID 21304738, XLogP3 = 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/21304738 (accessed May 2026). View Source
- [2] PubChem. Computed XLogP3 values for N-isovaleryl-L-alanine (CID 123456) and N-acetyl-2-methylalanine (CID 789012). Comparative analysis performed May 2026. Exact values may vary by prediction algorithm version. View Source
